molecular formula C11H15F2N5 B11740677 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11740677
M. Wt: 255.27 g/mol
InChI Key: NJHMPKOCBQYYOI-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H16ClF2N5 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of two pyrazole rings, which are heterocyclic aromatic organic compounds containing nitrogen atoms. The difluoroethyl group and the methyl groups attached to the pyrazole rings contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction typically results in the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between pyrazole-containing molecules and biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique chemical properties may contribute to its activity against specific biological targets.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound’s difluoroethyl and methyl groups may enhance its binding affinity to certain enzymes or receptors. The pyrazole rings can participate in hydrogen bonding and π-π interactions, which contribute to its overall activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual pyrazole rings and the presence of both difluoroethyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8-9(6-15-18(8)7-10(12)13)5-14-11-3-4-17(2)16-11/h3-4,6,10H,5,7H2,1-2H3,(H,14,16)

InChI Key

NJHMPKOCBQYYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNC2=NN(C=C2)C

Origin of Product

United States

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